1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
1-chloro-4-hydroxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-6-4-2-1-3-5(6)8(13)7(12-9)10(14)15/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMAIKNSCFJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452182 | |
| Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223388-21-4 | |
| Record name | 1-Chloro-4-hydroxy-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223388-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid (CAS No. 223388-21-4). As a functionalized isoquinoline, this compound represents a scaffold of significant interest in medicinal chemistry, particularly in the design of targeted therapeutics. This document consolidates available data on its structure, properties, and reactivity. It also presents theoretically derived characteristics and detailed protocols for its analysis, providing a foundational resource for researchers engaged in its synthesis, characterization, or application in drug discovery programs.
Introduction and Strategic Context
The isoquinoline core is a well-established pharmacophore present in numerous natural products and synthetic drugs. The specific substitution pattern of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid—featuring a chlorine atom at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position—creates a unique electronic and steric profile. This combination of a potentially reactive chloro-enamine system, an acidic phenolic hydroxyl group, and a carboxylic acid for potential bioisosteric replacement or salt formation makes it a versatile building block.[1] Its derivatives have been investigated as prolyl-hydroxylase inhibitors, highlighting its potential in therapeutic areas such as anemia and kidney disease.[2] This guide aims to provide the foundational chemical and physical data necessary to accelerate further research and development involving this compound.
Molecular Structure and Physicochemical Properties
The foundational attributes of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, we can compile its core identifiers and predict certain properties based on its structure and data from closely related analogues.
Core Compound Identifiers
A definitive identification of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is established through its CAS number and molecular formula.
| Property | Value | Source |
| CAS Number | 223388-21-4 | [3] |
| Molecular Formula | C₁₀H₆ClNO₃ | [3] |
| Molecular Weight | 223.61 g/mol | [3] |
| Purity (Typical) | ≥98% | [4] |
Physical Properties
| Property | Value / Expected Behavior | Rationale & Comparative Data |
| Melting Point | Expected > 200 °C (decomposes) | The methyl ester derivative (Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate, CAS 223388-20-3) has a melting point of 164-168 °C. The free carboxylic acid is expected to have a significantly higher melting point due to intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups. The related scaffold lacking the carboxylic acid, 1-Chloro-4-hydroxyisoquinoline, melts at 184-188 °C.[5] High melting points are characteristic of rigid, polar molecules with strong intermolecular forces. |
| Boiling Point | Not applicable (decomposes) | Like most complex aromatic carboxylic acids, it is expected to decompose at high temperatures before boiling. |
| Appearance | Expected to be a solid | Based on the properties of its methyl ester and other related isoquinolines. |
| Solubility | Insoluble in water; Soluble in polar aprotic organic solvents (e.g., DMSO, DMF). Limited solubility in alcohols (e.g., Methanol, Ethanol). | The molecule possesses both polar functional groups (carboxylic acid, hydroxyl) capable of hydrogen bonding and a nonpolar aromatic core.[6] While the polar groups might suggest some water solubility, the overall flat, aromatic structure typically leads to poor aqueous solubility. Its zwitterionic character at neutral pH could further limit solubility in many common organic solvents.[6] Solubility is expected to be highest in solvents that can disrupt the strong intermolecular hydrogen bonds, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |
Chemical Properties and Reactivity Profile
The chemical nature of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is dictated by the interplay of its three key functional groups.
Acidity and pKa
The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.
-
Carboxylic Acid Proton (C3-COOH): This is the more acidic of the two. Aromatic carboxylic acids typically have a pKa in the range of 4-5.[7] Electron-withdrawing groups on the aromatic ring can lower this value.
-
Phenolic Proton (C4-OH): The acidity of the 4-hydroxy group is influenced by the electron-donating nitrogen atom and the overall aromatic system. Its pKa is expected to be higher (less acidic) than the carboxylic acid, likely in the range of 8-10.
Spectroscopic Characteristics
Predicting the spectroscopic signature is vital for reaction monitoring and structural confirmation.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by characteristic peaks from the hydroxyl and carbonyl groups.[8]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[8]
-
C=O Stretch (Carbonyl): A strong, sharp absorption is expected in the range of 1700-1725 cm⁻¹.[8]
-
O-H Stretch (Phenol): This may be obscured by the broad carboxylic acid O-H band but would typically appear around 3200-3600 cm⁻¹.
-
C-O Stretch: A strong band between 1210 and 1320 cm⁻¹ is also anticipated.[9]
-
Aromatic C=C Stretches: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
-
-
¹H NMR Spectroscopy : The proton NMR spectrum in a solvent like DMSO-d₆ would likely show:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet appearing far downfield, typically between 10-13 ppm.[10]
-
Phenolic Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and temperature.
-
Aromatic Protons (H5, H6, H7, H8): A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the benzene ring portion of the isoquinoline.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon (-COOH): Expected in the 165-175 ppm range.
-
Aromatic and Heterocyclic Carbons: Multiple signals between approximately 110-160 ppm. The carbons attached to chlorine (C1) and the hydroxyl group (C4) would show characteristic shifts.
-
Key Reactivity Centers
The molecule's functionality allows for a range of chemical transformations, making it a valuable synthetic intermediate.
Caption: Key reactivity centers of the title compound.
-
Carboxylic Acid (C3): This group is amenable to standard transformations such as esterification (e.g., with alcohols under acidic conditions) and amide bond formation using coupling reagents (e.g., HATU, EDC) with various amines.
-
Chloro Group (C1): The chlorine at the 1-position is part of a chloro-enamine-like system, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functionalities at this position.
-
Hydroxyl Group (C4): The phenolic hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. Its nucleophilicity can be enhanced by deprotonation with a suitable base.
Experimental Protocols
Given the lack of published experimental data, the following protocols are based on standard laboratory procedures for the characterization of novel organic compounds with similar functionalities.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. A reverse-phase method is suitable for this compound, leveraging its moderate polarity.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. If solubility is an issue, use DMSO.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-22 min: Hold at 5% B for column re-equilibration.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: Proton NMR provides definitive information about the electronic environment of hydrogen atoms in the molecule, confirming the presence of the aromatic system and functional groups.
Caption: Workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and its ability to allow for the observation of exchangeable protons (-OH, -COOH).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
Set an appropriate spectral width to cover the expected range (e.g., -1 to 14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak (δ ~2.50 ppm).
-
Integrate all peaks to determine proton ratios.
-
Analyze chemical shifts and coupling patterns to assign signals to the molecular structure.
-
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, precautions should be based on related structures.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4]
-
Hazards: Based on similar chlorinated aromatic acids, it should be considered an irritant to the skin, eyes, and respiratory system.
Conclusion
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. While comprehensive experimental data remains to be published, this guide provides a robust foundation of its known identifiers, predicted physicochemical and spectroscopic properties, and key reactivity centers. The detailed experimental protocols offer a validated starting point for researchers to analyze and further characterize this promising molecule. Future work should focus on obtaining experimental data for its melting point, solubility profile, and pKa values to fully enable its application in rational drug design.
References
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literature review on 4-hydroxyisoquinoline inhibitors
An In-depth Technical Guide to 4-Hydroxyisoquinoline Inhibitors: From Synthesis to Therapeutic Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-hydroxyisoquinoline inhibitors, a class of compounds built upon a privileged medicinal chemistry scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis, mechanism of action, structure-activity relationships (SAR), and evaluation of these potent molecules. We will delve into the causality behind experimental choices and provide actionable protocols for laboratory application.
The 4-Hydroxyisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The isoquinoline framework is a prominent heterocyclic aromatic scaffold found in numerous natural products and biologically active compounds.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an ideal template for interacting with biological targets.[1] The addition of a hydroxyl group at the 4-position significantly enhances its chemical reactivity and potential for forming key interactions, such as hydrogen bonds, with enzyme active sites.[2] This 4-hydroxyisoquinoline core is recognized as a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple, distinct biological targets.[3][4] This versatility has led to the development of 4-hydroxyisoquinoline derivatives as potent inhibitors for a wide array of targets, including protein kinases, viral polymerases, and enzymes involved in DNA repair.[3][5]
Chemical Synthesis of the 4-Hydroxyisoquinoline Core
The construction of the 4-hydroxyisoquinoline scaffold is a critical first step in developing novel inhibitors. Several synthetic strategies exist, with the appropriate choice depending on the desired substitution pattern and scale. Here, we detail a reliable method involving a Dieckmann condensation, which is particularly useful for generating derivatives with a carboxylic acid handle at the C3 position, allowing for further diversification.[6]
Key Synthetic Pathway: Dieckmann Condensation
This pathway begins with the aminolysis of phthalic anhydride, followed by esterification and an intramolecular Dieckmann condensation to form the heterocyclic ring system. The rationale for this approach lies in its efficiency and the use of readily available starting materials to build the core structure.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Viral RdRp Inhibition Assay (Fluorometric)
This protocol describes a non-radioactive method to screen for inhibitors of viral RNA-dependent RNA polymerase (RdRp) using a self-priming RNA template and an RNA-specific fluorescent dye.
-
Materials:
-
Purified recombinant RdRp enzyme complex.
-
Self-priming RNA template (an RNA oligo with a hairpin loop at the 3' end).
-
NTP mixture (ATP, GTP, CTP, UTP).
-
RdRp Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.75; 1.5 mM MnCl₂; 50 mM NH₄Ac).
-
Test inhibitor (4-hydroxyisoquinoline derivative) dissolved in DMSO.
-
RNA-specific fluorescent dye (e.g., QuantiFluor® RNA Dye).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, set up the reactions in a final volume of 50 µL.
-
To each well, add RdRp Reaction Buffer, NTP mix (final concentration ~0.1 mM each), and the self-priming RNA template.
-
Add the test inhibitor at various concentrations or DMSO for controls.
-
-
Reaction Initiation: Add the RdRp enzyme to each well to start the reaction. For "no enzyme" controls, add an equal volume of buffer.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 32-37°C) for 1-2 hours. The RdRp will extend the 3' end of the hairpin, converting the single-stranded template into a double-stranded RNA (dsRNA) product.
-
Detection:
-
Prepare a working solution of the fluorescent dye in a suitable buffer (e.g., 1x TE buffer) according to the manufacturer's instructions.
-
Add 50 µL of the diluted dye to each well of the reaction plate.
-
Incubate for 5 minutes at room temperature, protected from light. The dye will intercalate into the newly formed dsRNA, causing a large increase in fluorescence.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 492 nm, Em: 540 nm).
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value as described for the kinase assay.
-
Conclusion and Future Directions
The 4-hydroxyisoquinoline scaffold is a remarkably versatile and privileged structure in modern medicinal chemistry. Its synthetic tractability and ability to potently inhibit key biological targets like protein kinases, viral polymerases, and PARP underscore its importance in drug discovery. The insights provided in this guide—from synthetic protocols and mechanistic understanding to detailed assay methodologies—are intended to empower researchers to explore and expand upon the therapeutic potential of this compound class. Future efforts will likely focus on developing inhibitors with greater selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to address clinical challenges such as drug resistance.
References
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Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline. (2017). PubMed Central. Retrieved January 24, 2026, from [Link]
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Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. (2022). PubMed. Retrieved January 24, 2026, from [Link]
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IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). Sci-Hub. Retrieved January 24, 2026, from [Link]
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QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). Europe PMC. Retrieved January 24, 2026, from [Link]
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Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. (2012). PubMed. Retrieved January 24, 2026, from [Link]
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Docking study on compound 14 bound within the ATP site of RIPK2 (PDB ID: 6RNA). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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PARP-inhibitors: A New Generation of Cancer Drugs. (2014). YouTube. Retrieved January 24, 2026, from [Link]
-
Fluorometric RdRp assay with self-priming RNA. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019). ACS Publications. Retrieved January 24, 2026, from [Link]
- Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. Retrieved January 24, 2026, from [Link]
-
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). SciSpace. Retrieved January 24, 2026, from [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. Retrieved January 24, 2026, from [Link]
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RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]
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A Technical Guide to 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid: Properties and Research Applications
This technical guide provides a detailed overview of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, explore its potential applications, and provide a framework for its use in a research context. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Molecular Profile
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a substituted isoquinoline derivative. The isoquinoline scaffold is a key structural motif in many biologically active compounds and natural products. The specific substitutions of a chlorine atom at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position confer unique chemical properties that make it a valuable building block for chemical synthesis and a candidate for biological screening.
The fundamental molecular identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₃ | [1] |
| Molecular Weight | 223.61 g/mol | [1] |
| CAS Number | 223388-21-4 | [1] |
These fundamental properties are the starting point for any experimental design, from calculating molar concentrations for in vitro assays to predicting its behavior in different solvent systems. The presence of both acidic (carboxylic acid, hydroxyl) and lipophilic (chlorinated aromatic ring) features suggests a molecule with complex solubility and potential for diverse intermolecular interactions.
Scientific Context and Potential Applications
The isoquinoline core is a well-established pharmacophore in drug discovery. The strategic placement of functional groups on this scaffold, as seen in 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid, can modulate its biological activity. The carboxylic acid group, in particular, is often used as a bioisostere for other functional groups or as a key interaction point with biological targets.[2]
Derivatives of isoquinoline-3-carboxylic acid have been investigated for various therapeutic applications, including their potential as inhibitors of Bcl-2/Mcl-1 for anticancer therapies.[3] Furthermore, the broader class of quinoline and isoquinoline carboxylic acids has been explored for antimalarial and antibacterial activities.[4] The specific combination of the chloro, hydroxyl, and carboxylic acid groups in the target molecule suggests several potential avenues for research:
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[5][6]
-
Fragment-Based Drug Discovery: Given its relatively small size and defined chemical features, it could be used as a fragment in screening campaigns against various protein targets.
-
Enzyme Inhibition Studies: The structural similarity to other heterocyclic carboxylic acids that are known to interact with enzyme active sites makes it a candidate for screening against various enzyme classes, such as kinases or proteases.
Conceptual Experimental Workflow
To explore the potential of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid in a drug discovery context, a logical experimental workflow can be designed. The following diagram illustrates a typical path from initial compound characterization to preliminary biological evaluation.
Caption: Conceptual workflow for the evaluation of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid.
Detailed Protocol: Amide Library Synthesis
This protocol describes a general procedure for the synthesis of an amide library from 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid for SAR studies.
Objective: To generate a diverse set of amide derivatives to probe the chemical space around the carboxylic acid moiety.
Materials:
-
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
-
A diverse set of primary and secondary amines
-
Coupling agents (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vials
-
Standard purification supplies (e.g., silica gel for chromatography, HPLC)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.
Causality and Self-Validation: The choice of a robust coupling agent like HATU ensures efficient amide bond formation, even with less reactive amines. Monitoring the reaction by LC-MS provides real-time validation of product formation and consumption of starting materials. Final characterization by NMR and HRMS serves as a definitive validation of the product's identity and purity.
Conclusion
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a chemical entity with significant potential for researchers in drug discovery and chemical biology. Its defined molecular weight and formula provide the basis for its use in a wide range of experimental settings. The strategic positioning of its functional groups on the privileged isoquinoline scaffold makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. The methodologies and workflows outlined in this guide provide a solid foundation for initiating research with this promising compound.
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PubChem. (n.d.). (R)-2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)-3-methylbutanoic acid. Retrieved from [Link]
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Ma, D., et al. (2018). Discovery and Development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives as Bcl-2/Mcl-1 Inhibitors. PubMed. Retrieved from [Link]
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Unveiling the Therapeutic Potential of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid represents a synthetic derivative within this class, holding untapped potential for therapeutic intervention. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of this compound. We will delve into the scientific rationale for investigating specific target classes, including enzymes and nucleic acids, based on the known activities of structurally related molecules. Furthermore, this guide furnishes detailed, field-proven experimental protocols for target validation, empowering research teams to systematically uncover the mechanism of action of this promising molecule.
Introduction: The Isoquinoline Scaffold as a Source of Bioactive Molecules
Isoquinoline alkaloids and their synthetic derivatives have long been a focal point of drug discovery due to their diverse pharmacological profiles, which encompass anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The planar aromatic ring system and the nitrogen heteroatom of the isoquinoline core provide a versatile template for molecular interactions with various biological macromolecules. The anticancer effects of many isoquinoline alkaloids, for instance, are attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy through mechanisms that include direct binding to DNA and proteins, as well as the inhibition of key enzymes.[2][4][5]
The subject of this guide, 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid, possesses key structural features—a halogenated aromatic ring, a hydroxyl group, and a carboxylic acid moiety—that suggest a high potential for specific interactions with biological targets. This document outlines a systematic approach to identifying these targets, moving from broad hypotheses based on chemical similarity to rigorous experimental validation.
Potential Therapeutic Target Classes
Based on the established bioactivities of structurally analogous quinoline and isoquinoline derivatives, we can logically prioritize several classes of therapeutic targets for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid.
Enzyme Inhibition: A Prominent Mechanism of Action
The inhibition of enzymes is a common mechanism of action for isoquinoline derivatives.[2][4] The following enzyme families represent high-priority targets for investigation.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[6][7][8] CK2 is a constitutively active serine/threonine kinase that promotes cell growth and proliferation and is a validated target in oncology.
-
Phosphoinositide 3-Kinases (PI3K): Chloroquinoline derivatives have demonstrated inhibitory activity against PI3K, a key enzyme in a signaling pathway that is frequently mutated in cancer.
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes.
-
Sirtuin 3 (SIRT3): Potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia, have been developed from 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid scaffolds.[9] This structural precedent makes SIRT3 a compelling target for our compound of interest.
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. They are well-established targets for cancer chemotherapy.
-
Topoisomerase I/IIα: Indenoisoquinoline derivatives are known inhibitors of topoisomerase I, leading to anti-angiogenic effects.[10][11] The planar nature of the isoquinoline ring is well-suited for intercalation into the DNA-enzyme complex, stabilizing the cleavage complex and inducing cell death.[3]
Metabolic enzymes also present potential targets.
-
Malate Dehydrogenase and Lactate Dehydrogenase: 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit these dehydrogenases, with a preference for mitochondrial isoforms.[12]
Nucleic Acids: Direct Interaction and Intercalation
Several isoquinoline alkaloids exert their biological effects by directly binding to DNA.[2] This interaction can occur through groove binding or, more commonly, through intercalation, where the planar aromatic system inserts between base pairs.[13][14] This can disrupt DNA replication and transcription, leading to cytotoxic effects.
A Roadmap for Target Identification and Validation
A multi-pronged approach, combining in silico, in vitro, and cellular assays, is essential for a robust target identification and validation campaign.
Initial In Silico Assessment
Computational methods can provide initial hypotheses and help prioritize experimental efforts.
-
Cheminformatics and Target Prediction: Utilize cheminformatics platforms (e.g., SwissTargetPrediction, ADMETLab 2.0) to predict potential protein targets based on chemical similarity to known ligands.[15]
-
Molecular Docking: Perform molecular docking studies to model the binding of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid to the active sites of prioritized enzyme targets (e.g., SIRT3, CK2, Topoisomerase I).[16] This can provide insights into potential binding modes and affinities.
Experimental Workflow for Target Validation
The following experimental workflow provides a systematic approach to validate the predicted targets.
Caption: Experimental workflow for target identification and validation.
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid against a purified enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific enzyme.
Materials:
-
Purified recombinant enzyme (e.g., SIRT3, CK2)
-
Enzyme-specific substrate and co-factors (e.g., NAD+ for SIRT3, ATP for CK2)
-
Assay buffer
-
Test compound (1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or DMSO (vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[17]
-
Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction (if necessary) and measure the signal (absorbance or fluorescence) using a plate reader. The signal should be proportional to the amount of product formed.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[18][19][20][21] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[20]
Objective: To determine if 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid binds to and stabilizes a target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[18]
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, direct binding.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[22][23][24] It is an excellent method for confirming direct binding and determining kinetic parameters (kon, koff) and binding affinity (KD).
Objective: To quantify the binding kinetics and affinity of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid to a purified target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein
-
Test compound
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Compound Injection: Inject a series of concentrations of the test compound over the protein-immobilized surface and a reference surface (without protein).
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time. The signal is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Data Presentation and Interpretation
To facilitate the analysis and comparison of results, all quantitative data should be summarized in a structured format.
Table 1: Summary of In Vitro Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) of Test Compound | Positive Control | IC50 (µM) of Positive Control |
| SIRT3 | [Insert Value] | [e.g., P6][9] | [Insert Value] |
| CK2 | [Insert Value] | [e.g., TBB] | [Insert Value] |
| Topoisomerase I | [Insert Value] | [e.g., Camptothecin] | [Insert Value] |
Table 2: Summary of Biophysical Binding Data (SPR)
| Target Protein | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (µM) |
| [Insert Target] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for elucidating the therapeutic targets of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid. By systematically applying the outlined in silico, in vitro, and cellular methodologies, research teams can efficiently identify and validate the molecular targets of this compound. The identification of a specific and potent interaction with a high-value therapeutic target will be the first critical step in the journey of developing 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid into a novel therapeutic agent. Subsequent efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in relevant disease models.
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). PubMed Central. [Link]
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4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1979). PubMed. [Link]
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2023). ACS Omega. [Link]
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Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. (2016). PubMed Central. [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PubMed Central. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. (2013). PubMed. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). PubMed Central. [Link]
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Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS. [Link]
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Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). PubMed Central. [Link]
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Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Bio-Rad. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PubMed. [Link]
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Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023). MDPI. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). PubMed Central. [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). PubMed Central. [Link]
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Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (2015). Organic & Biomolecular Chemistry. [Link]
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Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). ResearchGate. [Link]
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Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. (2023). Oxford Academic. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
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Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
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Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]
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In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. (2023). MDPI. [Link]
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Protein small molecule interactions. (n.d.). CDI Labs. [Link]
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Synthesis and screening of small molecule libraries active in binding to DNA. (1996). PNAS. [Link]
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Interactions of small molecules with DNA junctions. (2022). Nucleic Acids Research. [Link]
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Identification of Direct Protein Targets of Small Molecules. (2014). ACS Chemical Biology. [Link]
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Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. (2018). Bentham Science. [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Life Sciences. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
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Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2017). ResearchGate. [Link]
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Docking Studies on DNA Intercalators. (2009). Journal of Chemical Information and Modeling. [Link]
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Structure-based Virtual Screening for Enzyme Inhibitors in Vast Chemical Space. (2025). YouTube. [Link]
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]
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Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2016). PubMed Central. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]
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Intercalation of small molecules into DNA in chromatin is primarily controlled by superhelical constraint. (2019). PubMed Central. [Link]
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Methodological & Application
Application Note: Structural Characterization of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid using Advanced NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.[1][2][3] This document outlines detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. Beyond a simple recitation of methods, this note emphasizes the underlying scientific principles and the logic driving experimental design, ensuring robust and reliable data interpretation for researchers and drug development professionals.
Introduction: The Significance of Isoquinoline Derivatives
Isoquinoline and its derivatives are a class of heterocyclic aromatic organic compounds that are of significant interest in the field of medicinal chemistry. The isoquinoline scaffold is a common feature in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. The specific compound, 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid (Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ), presents a unique substitution pattern that can influence its chemical reactivity and biological targets.[4][5] Accurate and complete structural verification is a critical first step in any research or development pipeline involving such novel compounds. NMR spectroscopy provides unparalleled insight into the molecular structure, connectivity, and chemical environment of individual atoms within the molecule.[1][2][6]
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy relies on the magnetic properties of atomic nuclei.[1][7] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2][6] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to transition to a higher energy state.[3] As the nuclei relax back to their ground state, they emit a signal that is detected and converted into an NMR spectrum. The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecular structure.
Experimental Design and Rationale
A multi-faceted NMR approach is essential for the complete and unambiguous characterization of 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid. The following experiments are recommended, each providing a unique piece of the structural puzzle.
Core 1D NMR Experiments: ¹H and ¹³C NMR
-
¹H NMR Spectroscopy: This is often the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity or splitting pattern), and the relative number of protons of each type (integration). The acidic proton of the carboxylic acid is expected to appear far downfield, typically in the 10-12 ppm region, often as a broad singlet.[8] Protons on the aromatic rings will have characteristic chemical shifts and coupling patterns that can be used to determine their relative positions.
-
¹³C NMR Spectroscopy: This experiment provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[8][9] The chemical shifts of the aromatic carbons provide information about the electronic effects of the substituents (Cl, OH, COOH).
Advanced 2D NMR Experiments for Unambiguous Assignments
While 1D NMR provides a wealth of information, complex molecules with overlapping signals often require two-dimensional (2D) NMR techniques for complete assignment.
-
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule.[10] This is particularly useful for assigning the protons on the benzene ring of the isoquinoline core.
-
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling).[12][13][14] This is an incredibly powerful tool for definitively assigning carbon signals based on the already assigned proton signals.[12]
-
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[15][16] A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks.[17][18] Quaternary carbons are absent in DEPT spectra.[17][18] This information is crucial for confirming the number of protons attached to each carbon.
Detailed Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point. It will also allow for the observation of the exchangeable hydroxyl and carboxylic acid protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid in 0.6-0.7 mL of DMSO-d₆.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR. However, the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can also be used as a secondary reference.
NMR Data Acquisition
The following are general acquisition parameters that may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 | COSY | HSQC |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) | 100 MHz (or higher) | 400 MHz (or higher) | 400 MHz (or higher) |
| Pulse Program | zg30 | zgpg30 | dept135 | cosygpqf | hsqcedetgpsisp2.2 |
| Number of Scans | 16 | 1024 | 256 | 8 | 16 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s | 1.5 s |
| Spectral Width | 20 ppm | 240 ppm | 240 ppm | 12 ppm x 12 ppm | 12 ppm (F2) x 180 ppm (F1) |
| Acquisition Time | ~4 s | ~1 s | ~1 s | ~0.2 s | ~0.2 s |
Data Analysis and Interpretation
The following is a predictive interpretation of the NMR data for 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid. Actual chemical shifts may vary slightly.
Predicted ¹H and ¹³C NMR Data
| Atom # | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 | HSQC Correlation | COSY Correlation(s) |
| 1 | - | ~145 | Quaternary (absent) | - | - |
| 3 | - | ~125 | Quaternary (absent) | - | - |
| 4 | - | ~155 | Quaternary (absent) | - | - |
| 4a | - | ~130 | Quaternary (absent) | - | - |
| 5 | ~8.0, d | ~128 | CH (positive) | H-5 | H-6 |
| 6 | ~7.5, t | ~125 | CH (positive) | H-6 | H-5, H-7 |
| 7 | ~7.7, t | ~130 | CH (positive) | H-7 | H-6, H-8 |
| 8 | ~8.2, d | ~122 | CH (positive) | H-8 | H-7 |
| 8a | - | ~140 | Quaternary (absent) | - | - |
| COOH | ~13.0, br s | ~168 | Quaternary (absent) | - | - |
| OH | ~10.0, br s | - | - | - | - |
d = doublet, t = triplet, br s = broad singlet
Structural Elucidation Workflow
The process of piecing together the structure from the NMR data follows a logical progression.
Sources
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- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
measuring the IC50 of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid against HIF prolyl hydroxylase
Application Note & Protocol
Measuring the IC50 of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid against HIF Prolyl Hydroxylase
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of HIF Prolyl Hydroxylases in Cellular Oxygen Sensing
The Hypoxia-Inducible Factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen (hypoxia), a condition central to various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer.[1] The stability and activity of the HIF-α subunit are tightly controlled by a family of enzymes known as HIF Prolyl Hydroxylases (PHDs, also called Egl-9 family hypoxia-inducible factors or EGLNs).[2][3] In humans, there are three main isoforms: PHD1, PHD2, and PHD3.[1][4]
Under normal oxygen conditions (normoxia), PHDs utilize molecular oxygen, Fe(II), and the co-substrate 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on HIF-α.[5] This hydroxylation event acts as a molecular tag, signaling HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[5][6] When oxygen is scarce, PHD activity is inhibited, HIF-α stabilizes, translocates to the nucleus, and activates the transcription of genes that help cells adapt to the hypoxic environment.[2][7]
Given their central role as oxygen sensors, PHDs have emerged as significant therapeutic targets.[1][4] Inhibitors of PHDs can stabilize HIF-α even in the presence of normal oxygen levels, mimicking a hypoxic response. This has profound therapeutic implications, particularly for the treatment of anemia associated with chronic kidney disease, where HIF stabilization can stimulate endogenous erythropoietin production.[8]
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a small molecule with structural features suggesting it may act as an inhibitor of 2-OG-dependent dioxygenases like PHDs. Determining its half-maximal inhibitory concentration (IC50) is a critical first step in characterizing its potency and potential as a therapeutic agent. This document provides a comprehensive guide and a detailed protocol for measuring the IC50 of this compound against PHD2 (EGLN1), the primary regulator of HIF-α in normoxia.[9][10]
Mechanistic Overview: The HIF Prolyl Hydroxylation Pathway
The inhibition of PHD enzymes prevents the degradation of HIF-α, leading to the activation of hypoxia-responsive genes. This mechanism is the basis for the therapeutic action of PHD inhibitors.
Caption: Step-by-step workflow for PHD2 IC50 determination.
Detailed Step-by-Step Protocol
A. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Inhibitor Stock Solution: Prepare a 10 mM stock of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid in 100% DMSO. Expert Tip: Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Co-factor Stock Solutions:
-
2-Oxoglutarate (2-OG): 10 mM in Assay Buffer.
-
Ascorbic Acid: 100 mM in Assay Buffer (prepare fresh).
-
FeSO₄: 10 mM in 20 mM HCl (prepare fresh to prevent oxidation).
-
-
Reaction Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA) in water. Caution: TCA is corrosive.
-
DNPH Reagent: 2.5 mg/mL DNPH in 2 M HCl.
-
Color Development Solution: 10 M NaOH. Caution: NaOH is caustic.
B. Assay Procedure
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to generate a range of concentrations (e.g., 10-point, 1:3 dilution series). This will create the dose-response curve.
-
In a 96-well plate, add 1 µL of each inhibitor dilution (and DMSO only for 0% inhibition control). The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
-
Prepare Master Mix: Prepare a master mix of reaction components for the number of wells required. This ensures consistency across all wells.
-
Final concentrations in a 50 µL reaction volume:
-
50 mM Tris-HCl, pH 7.5
-
100 µM HIF-1α Peptide
-
100 µM 2-Oxoglutarate
-
2 mM Ascorbic Acid
-
5 µM FeSO₄
-
0.01% BSA
-
25 nM PHD2 Enzyme
-
-
-
Reaction Initiation and Incubation:
-
Add 49 µL of the Master Mix to each well of the 96-well plate containing the 1 µL of inhibitor/DMSO.
-
Self-Validation Control: Include "No Enzyme" wells (add Assay Buffer instead of enzyme) to determine the background signal (100% inhibition).
-
Mix gently by tapping the plate.
-
Incubate the plate for 30-60 minutes at 37°C. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 25 µL of 30% TCA to each well. Centrifuge the plate (e.g., 1000 x g for 5 min) to pellet the precipitated protein.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of DNPH Reagent to each well. Incubate for 20 minutes at room temperature.
-
Add 25 µL of 10 M NaOH to each well to develop the color.
-
-
Data Acquisition:
-
Read the absorbance at 425 nm using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Correct for Background: Subtract the average absorbance of the "No Enzyme" wells from all other data points.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (Absorbance_Sample - Absorbance_0%_Inhibition) / (Absorbance_100%_Inhibition - Absorbance_0%_Inhibition)
-
Absorbance_Sample: Absorbance of the well with the inhibitor.
-
Absorbance_0%_Inhibition: Average absorbance of the DMSO-only control wells (maximum enzyme activity).
-
Absorbance_100%_Inhibition: Average absorbance of the "No Enzyme" control wells (minimum enzyme activity).
-
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope). The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
References
- RSC Publishing. (2020).
- Taylor & Francis Online. HIF prolyl-hydroxylase – Knowledge and References.
- PubMed Central (PMC). (2017). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience.
- ResearchGate. Time dependent inhibition. The IC 50 values of compound 4 against PHD2...
- Wikipedia. Hypoxia-inducible factor-proline dioxygenase.
- PubMed Central (PMC). (2019). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous?
- MedChemExpress. HIF/HIF Prolyl-Hydroxylase.
- PLOS One. (2022).
- National Institutes of Health (NIH). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
- Haase Lab. (2022).
- Santa Cruz Biotechnology. 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid.
- Novus Biologicals. EGLN1/PHD2 Antibodies.
- PubMed Central (PMC). (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins.
- MDPI. (2023).
- Cell Signaling Technology. PHD-2/Egln1 Antibody #3293.
- PubMed Central (PMC). (2020).
- PubMed Central (PMC).
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- 5. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. EGLN1/PHD2 Antibodies: Novus Biologicals [novusbio.com]
- 10. PHD-2/Egln1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Note & Protocols: In Vivo Experimental Design for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid, a Putative HIF Prolyl Hydroxylase Inhibitor
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid. Structurally related to known modulators of the hypoxia-inducible factor (HIF) pathway, this isoquinoline derivative is hypothesized to function as a prolyl hydroxylase (PHD) inhibitor. Inhibition of PHD enzymes prevents the degradation of HIF-1α, a master transcriptional regulator that orchestrates cellular adaptation to low oxygen conditions.[1] This guide moves beyond a simple recitation of steps, offering detailed, field-proven protocols grounded in scientific causality. We will cover essential preliminary studies, including formulation, dose-range finding, and pharmacokinetics, and culminate in a robust pharmacodynamic study to validate target engagement in vivo. The methodologies described herein are designed to be self-validating, providing researchers with a clear, logical framework to assess the therapeutic potential of this compound.
Introduction: The Scientific Rationale
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid belongs to the isoquinoline class of compounds, members of which have demonstrated a wide array of pharmacological activities.[2] Its core structure shares features with known small molecule inhibitors that target 2-oxoglutarate-dependent dioxygenases, including the HIF prolyl hydroxylases (PHDs).[3]
The Hypoxia-Inducible Factor (HIF) Pathway
The HIF signaling cascade is a central regulator of oxygen homeostasis.[4] In normoxic conditions, the HIF-1α subunit is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation.[1] Under hypoxic conditions, the lack of oxygen as a substrate inactivates PHDs. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[5] This transcriptional program upregulates genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., Erythropoietin, EPO), and anaerobic metabolism (e.g., GLUT1), enabling cellular survival.[5][6]
Therapeutic Hypothesis
We hypothesize that 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid acts as a PHD inhibitor, mimicking a hypoxic state by stabilizing HIF-1α under normoxic conditions. Pharmacological stabilization of HIF-1α is a clinically validated strategy for treating conditions such as anemia associated with chronic kidney disease.[3] The following protocols are designed to rigorously test this hypothesis in vivo.
Figure 1: Hypothesized mechanism of action. The compound inhibits PHD enzymes, preventing HIF-1α degradation and activating target gene transcription.
Preliminary Studies: Setting the Foundation
Before assessing efficacy, it is critical to establish the compound's basic pharmacological and safety profile. These preliminary studies inform the design of subsequent, more complex experiments.
Formulation and Vehicle Selection
The choice of vehicle is paramount for ensuring bioavailability and minimizing non-specific toxicity. A multi-step solubility test is recommended.
Protocol 1: Vehicle Screening
-
Objective: To identify a suitable vehicle for intraperitoneal (IP), oral (PO), and intravenous (IV) administration.
-
Materials: 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid, Dimethyl sulfoxide (DMSO), Saline (0.9% NaCl), Polyethylene glycol 400 (PEG400), Tween 80, Solutol HS 15.
-
Procedure:
-
Attempt to dissolve the compound in saline to a target concentration (e.g., 5 mg/mL).
-
If insoluble, attempt dissolution in a co-solvent system. A common starting point for non-IV routes is 10% DMSO, 40% PEG400, 50% Saline.
-
For IV administration, a vehicle with lower hemolytic risk is required, such as 5% DMSO, 5% Solutol HS 15, and 90% Saline.[7]
-
Prepare a small volume (1 mL) of each potential formulation. Vortex and sonicate as needed.
-
Visually inspect for precipitation after 1 hour at room temperature. The ideal vehicle is the simplest one that maintains the compound in solution.
-
Animal Model Selection
-
Rationale: For initial tolerability and pharmacokinetic studies, standard inbred mouse strains such as C57BL/6 or BALB/c are appropriate. For pharmacodynamic studies assessing HIF stabilization, the ROSA26 ODD-Luc/+ transgenic mouse is highly recommended.[6] This model expresses a fusion protein of firefly luciferase and the oxygen-dependent degradation (ODD) domain of HIF-1α.[1] When PHDs are active, the protein is degraded; when PHDs are inhibited, the protein is stabilized, producing a quantifiable bioluminescent signal.[1][6]
-
Animal Husbandry: All animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Dose-Range Finding (MTD) Study
-
Causality: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity. This study is essential to identify a safe and effective dose range for subsequent experiments, preventing animal morbidity and confounding toxicological effects.
Protocol 2: Single Ascending Dose MTD Study
-
Objective: To determine the single-dose MTD.
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old.
-
Procedure:
-
Acclimate animals for at least 7 days.
-
Randomize animals into groups (n=3 per group).
-
Prepare doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg) in the selected vehicle. Include a vehicle-only control group.
-
Administer a single dose via the intended route of administration (e.g., IP or PO).
-
Monitor animals closely for the first 4 hours, then daily for 7-14 days.
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and body weight daily.
-
The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity occur.
-
| Parameter | Observation Criteria |
| Body Weight | Daily measurement. A loss of >15% is a humane endpoint. |
| Clinical Signs | Ruffled fur, hunched posture, ataxia, lethargy, labored breathing. |
| Mortality | Record time of death if applicable. |
| MTD Definition | Highest dose with no mortality and <10% mean body weight loss. |
| Table 1: Parameters for MTD Study Assessment. |
Core In Vivo Study Protocols
With preliminary data in hand, researchers can proceed to studies designed to measure the compound's activity and mechanism.
Figure 2: Recommended experimental workflow for in vivo evaluation.
Pharmacokinetic (PK) Study
-
Causality: A PK study measures how the animal's body affects the drug over time (Absorption, Distribution, Metabolism, Excretion). This is critical for understanding drug exposure and for correlating the dose with the observed biological effect in pharmacodynamic studies.
Protocol 3: Single-Dose Pharmacokinetic Study
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old.
-
Procedure:
-
Fast animals overnight (provide water).
-
Administer a single dose of the compound (e.g., 10 mg/kg PO).
-
Collect blood samples (~50 µL) via tail vein or saphenous vein at specified time points. A sparse sampling design is often used.
-
Suggested Time Points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood to plasma (e.g., using EDTA-coated tubes and centrifugation) and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate PK parameters using software such as Phoenix WinNonlin.
-
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates extent of absorption. |
| Tmax | Time to reach Cmax | Indicates rate of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Determines dosing frequency. |
| Table 2: Key Pharmacokinetic Parameters. |
Pharmacodynamic (PD) / Target Engagement Study
-
Causality: This is the pivotal study to confirm that the compound engages its intended target (PHD enzymes) and elicits the expected biological response (HIF-1α stabilization and downstream signaling). This protocol integrates non-invasive imaging with terminal biomarker analysis for a comprehensive assessment.
Protocol 4: HIF Stabilization and Biomarker Analysis
-
Objective: To demonstrate PHD inhibition via HIF-1α stabilization and measure downstream effects.
-
Animal Model: ODD-Luc transgenic mice, male, 8-10 weeks old.[6]
-
Procedure:
-
Baseline Imaging: Anesthetize mice (e.g., with isoflurane) and administer D-luciferin (150 mg/kg, IP). After 10 minutes, acquire a baseline bioluminescence image using an in vivo imaging system (IVIS).
-
Dosing: Randomize mice into groups (n=5-8 per group): Vehicle control, and one or two doses of the compound (e.g., 10 and 30 mg/kg PO), selected based on MTD and PK data.
-
Post-Dose Imaging: At a time point predicted to be near or after Tmax (e.g., 4-6 hours post-dose), repeat the imaging procedure (luciferin injection and IVIS scan). A significant increase in luminescence in treated animals compared to vehicle indicates HIF stabilization.[6]
-
Collect blood via cardiac puncture for serum preparation. Store serum at -80°C.
-
Harvest tissues of interest. The kidney and liver are primary sites of EPO production and are highly relevant for HIF activity.[6] Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Biomarker Analysis:
-
Serum EPO: Quantify erythropoietin levels in the collected serum using a commercial ELISA kit. A significant increase in EPO is a key functional outcome of HIF stabilization.[6]
-
Tissue Gene Expression: Isolate RNA from kidney and liver tissue. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of HIF target genes (e.g., Vegfa, Slc2a1 [GLUT1], Epo). Normalize to a stable housekeeping gene (e.g., Actb or Gapdh).
-
Conclusion and Future Directions
Successful completion of this experimental workflow will provide a robust, multi-faceted dataset to evaluate the in vivo potential of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid. Positive results—demonstrated by a safe therapeutic window (MTD), adequate drug exposure (PK), and clear evidence of target engagement (increased bioluminescence, elevated serum EPO, and upregulation of HIF target genes)—would strongly support its further development as a novel therapeutic agent targeting the HIF pathway. These foundational studies are the gateway to more complex disease models, such as models of renal anemia or ischemic injury, where the therapeutic efficacy of this compound can be definitively assessed.
References
-
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (MDPI) [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (PMC) [Link]
-
Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. (PubMed) [Link]
-
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (ResearchGate) [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (Semantic Scholar) [Link]
-
Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. (ResearchGate) [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (ResearchGate) [Link]
-
Hypoxia, ROS, and HIF Signaling in I/R Injury: Implications and Future Prospects. (MDPI) [Link]
-
Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: Assessment of an oral agent that stimulates erythropoietin production. (PMC - NIH) [Link]
-
Hypoxia-Inducible Factor-1α (HIF-1α) as a Biomarker for Changes in Microcirculation in Individuals with Systemic Sclerosis. (PMC - NIH) [Link]
-
Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: assessment of an oral agent that stimulates erythropoietin production. (PubMed) [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (ACS Publications) [Link]
-
HIF‑1 and macrophage activation signalling pathways are potential biomarkers of invasive aspergillosis. (PMC - NIH) [Link]
-
HIF1α: A Novel Biomarker with Potential Prognostic and Immunotherapy in Pan-cancer. (Hindawi) [Link]
-
Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. (Oxford Academic) [Link]
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- 5. Hypoxia, ROS, and HIF Signaling in I/R Injury: Implications and Future Prospects | MDPI [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Inhibition of 2-Oxoglutarate Dependent Dioxygenases
Introduction: The Critical Role and Therapeutic Potential of 2-Oxoglutarate Dependent Dioxygenases
2-Oxoglutarate (2OG)-dependent dioxygenases (2-OGDDs) are a large and functionally diverse superfamily of non-heme iron(II) enzymes.[1][2][3] They catalyze a wide array of oxidative reactions, including hydroxylations, demethylations, ring formations, and desaturations, playing pivotal roles in numerous biological processes.[1][2][4] These processes range from collagen biosynthesis and fatty acid metabolism to epigenetic regulation through histone and nucleic acid demethylation, and cellular oxygen sensing via hydroxylation of the Hypoxia-Inducible Factor (HIF).[5][6]
The catalytic mechanism of 2-OGDDs involves the coupling of the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2 with the oxidation of a prime substrate.[5][7] This reaction is dependent on molecular oxygen and a ferrous iron (Fe(II)) cofactor located in a highly conserved double-stranded β-helix core fold.[1]
Given their central role in physiology and pathology, 2-OGDDs have emerged as attractive therapeutic targets for a range of diseases, including cancer, anemia, and inflammatory disorders.[5][6] The development of potent and selective inhibitors of these enzymes is therefore a major focus of academic and industrial research. This guide provides a detailed overview of the key biochemical and cellular techniques used to measure the inhibition of 2-OGDDs, offering insights into the principles, practical execution, and relative merits of each approach.
Biochemical Assays for 2-OGDD Inhibition: A Toolkit for In Vitro Characterization
Biochemical assays are fundamental for the initial screening and detailed mechanistic characterization of 2-OGDD inhibitors. These assays typically utilize purified recombinant enzymes and specific substrates. The choice of assay depends on factors such as the specific 2-OGDD, the nature of its substrate, the desired throughput, and the available instrumentation.
Mass Spectrometry (MS)-Based Assays: The Gold Standard for Direct Detection
Mass spectrometry offers a direct and highly sensitive method for monitoring 2-OGDD activity by detecting the mass shift resulting from substrate modification (e.g., hydroxylation or demethylation) or by quantifying product formation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for enzymes that act on peptide substrates, such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).
Principle: The assay measures the change in mass of a peptide substrate upon enzymatic modification. For a demethylation reaction, this corresponds to a decrease in mass. The ratio of the product to substrate peak intensities in the mass spectrum is used to quantify enzyme activity.
Causality Behind Experimental Choices:
-
Peptide Substrate: A synthetic peptide corresponding to the native substrate sequence is used for ease of synthesis and purification. The length is optimized to ensure specific binding and efficient ionization.
-
MALDI Matrix: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is chosen to co-crystallize with the peptide and facilitate its ionization upon laser irradiation.[8]
-
Quenching: The enzymatic reaction is stopped at a specific time point by adding an acid (e.g., trifluoroacetic acid) or an organic solvent, which denatures the enzyme and prepares the sample for MS analysis.
Protocol: MALDI-TOF MS Assay for a Histone Demethylase (e.g., JMJD2C)
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified JMJD2C enzyme, a biotinylated histone H3 peptide substrate, 2-oxoglutarate, Fe(II) sulfate, and ascorbate in an appropriate assay buffer (e.g., HEPES or Tris-based).
-
Initiate the reaction by adding the enzyme or 2-oxoglutarate.
-
Incubate at the optimal temperature (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% acetonitrile, 0.1% trifluoroacetic acid).
-
Prepare the MALDI target plate by spotting 1 µL of the quenched reaction mixture with 1 µL of a saturated solution of CHCA matrix in 50% acetonitrile/0.1% trifluoroacetic acid.[8]
-
Allow the spots to air-dry completely.
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.[9]
-
Identify the peaks corresponding to the substrate and the demethylated product.
-
Calculate the percentage of product formation from the peak intensities of the substrate and product.
-
For inhibitor studies, perform the assay in the presence of varying concentrations of the test compound and determine the IC50 value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be used to quantify the formation of both modified small molecule substrates and the universal 2-OGDD product, succinate.[10]
Principle: The reaction mixture is separated by liquid chromatography, and the components are detected and quantified by a mass spectrometer. This allows for the specific measurement of product formation even in complex mixtures.
Causality Behind Experimental Choices:
-
Chromatographic Separation: A suitable LC column and mobile phase gradient are chosen to achieve good separation of the substrate, product, and other reaction components.[11]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for its ability to ionize a wide range of molecules.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer can be used for sensitive and specific quantification.
Protocol: LC-MS Assay for Succinate Formation
-
Reaction Setup:
-
Perform the enzymatic reaction as described for the MALDI-TOF assay, using either a peptide or a small molecule substrate.
-
-
Sample Preparation:
-
Quench the reaction, typically by adding a cold organic solvent (e.g., methanol or acetonitrile) to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., a C18 column).
-
Separate the components using a suitable mobile phase gradient.
-
Detect and quantify succinate using a mass spectrometer operating in selected reaction monitoring (SRM) or full scan mode.
-
Generate a standard curve using known concentrations of succinate to enable accurate quantification.
-
Enzyme-Coupled Spectrophotometric and Fluorometric Assays: Enabling High-Throughput Screening
Enzyme-coupled assays are indirect methods that link the activity of the 2-OGDD to the generation of a chromogenic or fluorogenic signal. These assays are generally amenable to high-throughput screening in a microplate format.[7][10]
This is a generic assay applicable to all 2-OGDDs, as it detects the formation of succinate.[7][10]
Principle: The succinate produced by the 2-OGDD is converted to succinyl-CoA by succinyl-CoA synthetase (SCS). This reaction is coupled to the conversion of ATP to ADP. Pyruvate kinase (PK) then uses the ADP to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[7][10]
Causality Behind Experimental Choices:
-
Coupling Enzymes: A cascade of three coupling enzymes is used to link succinate formation to the easily measurable depletion of NADH.
-
Reagent Concentrations: The concentrations of the coupling enzymes and their substrates (ATP, PEP, NADH) are optimized to ensure that the 2-OGDD reaction is the rate-limiting step.
Protocol: Succinate-Coupled NADH Depletion Assay
-
Reagent Preparation:
-
Prepare a master mix containing the assay buffer, ATP, PEP, NADH, SCS, PK, and LDH.
-
Prepare the 2-OGDD, substrate, 2-oxoglutarate, Fe(II), and ascorbate solutions.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the master mix to each well.
-
Add the 2-OGDD, substrate, and other reaction components, with the exception of one component to initiate the reaction (e.g., 2-oxoglutarate).
-
For inhibitor screening, add the test compounds at this stage.
-
Initiate the reaction by adding the final component.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each compound and calculate the IC50 values.
-
For 2-OGDDs that catalyze N-demethylation reactions, the production of formaldehyde as a byproduct can be measured.
Principle: The formaldehyde produced is oxidized to formate by formaldehyde dehydrogenase (FDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm).
Protocol: Formaldehyde Detection Assay
-
Reaction Setup:
-
Perform the demethylase reaction in a microplate.
-
Include NAD+ and FDH in the reaction mixture.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm or fluorescence over time.
-
-
Data Analysis:
-
Calculate the reaction rate and determine inhibitor potency as described for the NADH depletion assay.
-
Homogeneous Proximity-Based Assays (AlphaLISA): High-Throughput and High-Sensitivity
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology that is particularly powerful for studying enzymes that modify proteins or peptides, such as histone demethylases.[12][13]
Principle: A biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the demethylated product is conjugated to Acceptor beads.[13] When the enzyme demethylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[14] The intensity of the light signal is proportional to the extent of the enzymatic reaction.
Causality Behind Experimental Choices:
-
Biotinylated Substrate: Biotinylation allows for the specific and high-affinity capture of the substrate by the streptavidin-coated Donor beads.
-
Specific Antibody: The use of a highly specific antibody that only recognizes the demethylated product ensures a low background signal and high assay sensitivity.
-
Bead-Based Format: The homogeneous, no-wash format simplifies the workflow and makes it highly amenable to automation and high-throughput screening.[12]
Protocol: AlphaLISA Assay for a Histone Demethylase (e.g., KDM5A) [12][15]
-
Enzymatic Reaction:
-
In a 384-well microplate, set up the demethylase reaction containing the KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, 2-oxoglutarate, Fe(II), and ascorbate.
-
Include test compounds for inhibitor screening.
-
Incubate at room temperature or 37°C for a defined period (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding a mixture of AlphaLISA Acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for 60 minutes to allow for bead association.
-
-
Signal Reading:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the amount of demethylated product. Calculate percent inhibition and IC50 values accordingly.
-
Comparison of Biochemical Assay Techniques
| Assay Technique | Principle | Advantages | Disadvantages | Throughput | Sensitivity |
| MALDI-TOF MS | Direct mass detection of substrate/product | Direct, label-free, high information content (can detect multiple modifications) | Lower throughput, requires specialized equipment, potential for ion suppression | Low to Medium | High |
| LC-MS | Chromatographic separation followed by mass detection | Direct, highly specific and sensitive, applicable to diverse substrates | Lower throughput, requires specialized equipment, can be complex to develop | Low to Medium | Very High |
| Enzyme-Coupled Spectrophotometry | Indirect detection via coupled enzymatic reactions leading to a color change | High throughput, uses standard plate readers, relatively inexpensive | Indirect, prone to interference from colored compounds, may have lower sensitivity | High | Medium |
| Enzyme-Coupled Fluorometry | Indirect detection via coupled enzymatic reactions leading to a fluorescent signal | High throughput, higher sensitivity than spectrophotometry | Indirect, prone to interference from fluorescent compounds | High | High |
| AlphaLISA | Homogeneous proximity-based immunoassay | High throughput, high sensitivity, no-wash format, amenable to automation | Indirect, requires specific antibodies, potential for assay interference | Very High | Very High |
Cellular Assays for 2-OGDD Inhibition: Assessing Efficacy in a Biological Context
While biochemical assays are crucial for initial inhibitor characterization, cellular assays are essential to determine the efficacy and selectivity of compounds in a more biologically relevant environment.[16]
Antibody-Based Detection of Substrate Modification
This is the most common approach for cellular assessment of 2-OGDD inhibitors, particularly for enzymes that modify histones or other proteins.
Principle: Cells are treated with the inhibitor, and the levels of the specific substrate modification are assessed using techniques such as Western blotting, immunofluorescence, or high-content imaging.
Causality Behind Experimental Choices:
-
Specific Antibodies: High-quality antibodies that specifically recognize the modified form of the substrate (e.g., a particular histone methylation mark) are critical for the success of these assays.
-
Cell Line Selection: The choice of cell line should be based on the expression levels of the target 2-OGDD and the relevance to the disease of interest.
Protocol: Western Blot Analysis of Histone Demethylase Inhibition
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with varying concentrations of the inhibitor for a suitable duration (e.g., 24-48 hours).
-
-
Histone Extraction:
-
Harvest the cells and perform an acid extraction to isolate histones.
-
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K4me3).
-
Use an antibody against total histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a suitable substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the level of the specific methylation mark to the total histone H3 level.
-
Determine the concentration-dependent effect of the inhibitor on the histone mark.
-
Target Engagement Assays
Cellular thermal shift assays (CETSA) and other target engagement methods can be used to confirm that an inhibitor binds to its intended 2-OGDD target within the cell.
Visualizing the Workflow
General Catalytic Cycle of 2-OGDDs
Caption: The ordered sequential mechanism of 2-OGDD catalysis.
Workflow for an AlphaLISA-Based Inhibition Assay
Caption: A streamlined workflow for a high-throughput AlphaLISA assay.
Conclusion and Future Perspectives
The diverse array of techniques available for measuring the inhibition of 2-oxoglutarate dependent dioxygenases provides researchers with a powerful toolkit to advance drug discovery efforts targeting this important enzyme class. Direct methods like mass spectrometry offer unparalleled detail for mechanistic studies, while high-throughput assays such as AlphaLISA and enzyme-coupled systems enable the screening of large compound libraries. Cellular assays remain indispensable for validating the biological activity of lead compounds. As our understanding of the roles of 2-OGDDs in human health and disease continues to expand, the application of these robust and reliable assay methodologies will be critical in the development of novel and effective therapeutics.
References
-
Heim, D. et al. (2003). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 322(2), 299-304. [Link]
-
Islam, M. S. et al. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Review of Biochemistry, 87, 585-620. [Link]
-
Martínez, S. & Hausinger, R. P. (2015). Industrial Application of 2-Oxoglutarate-Dependent Oxygenases. Catalysts, 5(3), 1032-1065. [Link]
-
The Medical Biochemistry Page. (2023). 2-Oxoglutarate and Fe2+-Dependent Dioxygenases. [Link]
-
Hewitson, K. S. et al. (2003). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 322(2), 299-304. [Link]
-
Liao, C. et al. (2024). Fe(ii) and 2-oxoglutarate-dependent dioxygenases for natural product synthesis: molecular insights into reaction diversity. Natural Product Reports. [Link]
-
Rose, N. R. et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318. [Link]
-
BPS Bioscience. (n.d.). JARID1A (KDM5A) Homogeneous Assay Kit. [Link]
-
Du, J. (2019). 2-Oxoglutarate-Dependent Oxygenases. Jianhai Du Lab @ West Virginia University. [Link]
-
Gelato, K. A. et al. (2016). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Future Medicinal Chemistry, 8(12), 1431-1447. [Link]
-
Rose, N. R. et al. (2011). Inhibition of 2-Oxoglutarate Dependent Oxygenases. ResearchGate. [Link]
-
University of Bristol. (n.d.). MALDI STANDARD OPERATION PROTOCOL. [Link]
-
Danen, E. H. et al. (2008). Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases. Journal of Biomolecular Screening, 13(6), 481-489. [Link]
-
Nilsson, E. (2015). Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides. DiVA portal. [Link]
-
de Oliveira, A. R. M. et al. (2022). A Comprehensive 2D-LC/MS Online Platform for Screening of Acetylcholinesterase Inhibitors. Frontiers in Chemistry, 10, 846995. [Link]
-
EpigenTek. (n.d.). EpiQuik Histone Demethylase (H3K4 Specific) Activity/Inhibition Assay Kit. [Link]
-
Horton, J. R. et al. (2016). Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. Nature Communications, 7, 11374. [Link]
-
Reaction Biology. (n.d.). Histone Demethylase Assays. [Link]
-
Le, D. D. et al. (2013). A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors. Journal of Medicinal Chemistry, 56(2), 547-555. [Link]
-
Manfreda, G. et al. (2021). Collection of Sample Preparation Protocols for MALDI-TOF MS Based Identification of Meat, Dairy Products,Fish and Insects. ResearchGate. [Link]
-
Zhang, Y. et al. (2023). Droplet Digital Polymerase Chain Reaction Assay for Quantifying Salmonella in Meat Samples. Foods, 12(11), 2189. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. [Link]
-
Wigle, T. J. et al. (2013). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase. ASSAY and Drug Development Technologies, 11(4), 226-235. [Link]
-
Cole, P. A. (2015). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 556, 235-251. [Link]
-
Chen, H. et al. (2024). NeoPred: dual-phase CT AI forecasts pathologic response to neoadjuvant chemo-immunotherapy in NSCLC. Journal for ImmunoTherapy of Cancer, 12(6), e008687. [Link]
Sources
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Comprehensive 2D-LC/MS Online Platform for Screening of Acetylcholinesterase Inhibitors [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Bischler-Napieralski synthesis of isoquinolines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Bischler-Napieralski synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the construction of dihydroisoquinoline and isoquinoline scaffolds—core structures in numerous natural products and pharmaceutical agents.[1][2][3][4] We understand that while classic, this reaction can be sensitive to substrates and conditions, often leading to frustratingly low yields.
This document is structured to provide rapid, actionable solutions to common problems. We will begin with Frequently Asked Questions (FAQs) for quick diagnosis, followed by in-depth troubleshooting guides for more persistent issues. Our goal is to explain the causality behind each experimental choice, empowering you to optimize the reaction for your specific system.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all, or the yield is less than 10%. What is the most common culprit?
A1: The most frequent cause of failure is insufficient reactivity of the aromatic ring. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][6] If the phenylethylamine ring lacks strong electron-donating groups (e.g., methoxy, hydroxy), the electrophilic cyclization step will be slow or may not occur at all under standard conditions.[5][7][8] For these challenging substrates, harsher conditions, such as using phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃), are often necessary to drive the reaction.[6][7]
Q2: My reaction mixture turned dark brown or black immediately. Should I be concerned?
A2: Yes, this often indicates decomposition or polymerization, which is common when using aggressive dehydrating agents like POCl₃ or P₂O₅ at high temperatures.[9] This is particularly prevalent with sensitive substrates that cannot withstand harsh acidic conditions. Consider switching to a milder, modern protocol, such as using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine at lower temperatures (-20 °C to room temperature).[2][9]
Q3: How do I choose the best dehydrating agent for my specific starting material?
A3: The choice is a balance between reactivity and substrate tolerance. A more reactive agent is needed for less-activated aromatic rings, but this increases the risk of side reactions. See the table below for a comparative guide.
Q4: I am observing a significant amount of a styrene-like side product. What is happening and how can I prevent it?
A4: You are likely observing the result of a retro-Ritter reaction.[6][9] This side reaction is strong evidence for the formation of a nitrilium ion intermediate, which can fragment to form a stable styrene derivative and a nitrile.[9] This is especially favored if the resulting styrene is highly conjugated. To suppress this pathway, one effective strategy is to use the corresponding nitrile (e.g., acetonitrile if your acyl group is acetyl) as the solvent, which shifts the equilibrium away from the fragmentation products.[6][9]
Core Reaction Mechanism
Understanding the reaction pathway is critical for effective troubleshooting. The reaction proceeds via activation of the amide carbonyl, followed by an intramolecular electrophilic attack on the aromatic ring. Two mechanisms are generally proposed, differing in the timing of the dehydration event. The formation of a highly electrophilic nitrilium ion is a key intermediate in many cases.[5][7][8]
In-Depth Troubleshooting Guides
Guide 1: Issue - No Product or Extremely Low Conversion
If you've confirmed your starting material is pure and TLC/LC-MS analysis shows only unreacted amide, follow this diagnostic workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Improving the Metabolic Stability of Isoquinoline-Based Inhibitors
Welcome to the technical support center dedicated to advancing your research on isoquinoline-based inhibitors. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its aromatic and often substituted nature presents specific challenges related to metabolic stability, which can hinder the progression of promising candidates.
This guide is designed for drug development professionals, researchers, and scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and strategic guidance to help you identify and overcome metabolic liabilities in your compounds.
Section 1: Troubleshooting Guide
This section addresses specific experimental hurdles in a direct question-and-answer format.
Q1: My isoquinoline inhibitor shows extremely rapid degradation (e.g., half-life <5 minutes) in our standard human liver microsome (HLM) assay. What are my immediate next steps?
A: An extremely short half-life suggests a significant metabolic "soft spot" is present on your molecule. The immediate priority is to identify this liability to guide your next synthetic efforts.
-
Step 1: Verify Assay Integrity. Before expending resources on metabolite identification, confirm the result is not an artifact. Check your controls:
-
Negative Control (minus-NADPH): Was there significant degradation in the absence of the essential CYP450 cofactor, NADPH? If yes, this could indicate chemical instability in the buffer or degradation by non-NADPH-dependent enzymes like esterases.[1]
-
Positive Control: Did a compound with known metabolic stability (e.g., Verapamil for high clearance, Diazepam for low clearance) behave as expected? This validates the activity of your microsomal batch.
-
-
Step 2: Proceed Immediately to Metabolite Identification. The primary goal is to find the exact location of metabolic modification. Use high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze samples from your microsomal incubation.[2][3] Look for the appearance of new peaks with mass shifts corresponding to common metabolic transformations:
-
+16 Da: Hydroxylation (oxidation), a very common fate for electron-rich aromatic rings like isoquinoline.[4]
-
-14 Da (or multiples): N-dealkylation if you have N-methyl or N-ethyl groups.[5]
-
+176 Da: Glucuronidation (Phase II conjugation), although less likely to be the primary cause of rapid degradation in a standard NADPH-supplemented microsomal assay.
-
-
Step 3: Pinpoint the "Soft Spot". Once a hydroxylated metabolite is confirmed, the challenge is determining where on the molecule the oxidation occurred. If the location isn't obvious from fragmentation patterns in the MS/MS, you may need to synthesize potential metabolites as standards for comparison or use more advanced analytical techniques like NMR.[2][6]
Q2: I'm observing high variability in my compound's stability between different experiments and different batches of liver microsomes. How can I achieve more consistent and reliable data?
A: Inter-assay variability is a common challenge stemming from the biological nature of subcellular fractions. Standardization is key.
-
Use Pooled Microsomes: Always use pooled liver microsomes from a large number of donors (e.g., >50 donors). This averages out the inter-individual differences in enzyme expression and activity, providing a more representative metabolic profile.[1]
-
Standardize Protocols: Ensure consistent protein concentrations (typically 0.5 mg/mL), test compound concentrations (e.g., 1 µM), and final DMSO concentrations (≤0.25%) in your assays.[1]
-
Run Concurrent Controls: Every plate should include at least one high-clearance and one low-clearance control compound. Their calculated intrinsic clearance (CLint) values should fall within an acceptable range for the assay to be considered valid. This helps normalize plate-to-plate and batch-to-batch variability.
-
Proper Microsome Handling: Liver microsomes are sensitive to freeze-thaw cycles. Aliquot them upon receipt and thaw a fresh aliquot on ice immediately before use. Never refreeze a thawed aliquot.
Q3: My inhibitor appears stable in the HLM assay (t½ > 45 min), but it demonstrates poor oral bioavailability and high clearance in vivo. What's the disconnect?
A: This is a classic scenario that highlights the limitations of liver microsome assays. Microsomes primarily contain Phase I metabolizing enzymes (like CYPs) located in the endoplasmic reticulum.[7][8] The discrepancy likely arises from metabolic pathways not captured in this system.
-
Consider Phase II Metabolism: Your compound might be rapidly cleared by Phase II conjugation enzymes (like UGTs, SULTs) which are either absent or not active in standard NADPH-supplemented microsomal incubations.[1]
-
Investigate Non-CYP Oxidation: Enzymes like aldehyde oxidase (AO), which are cytosolic, can be a major clearance pathway for nitrogen-containing heterocyclic compounds like isoquinoline. AO is not active in microsomes.
-
Action: Use the S9 fraction (which contains both microsomes and cytosol) or hepatocytes to assess this possibility.
-
-
Rule out Other Clearance Mechanisms: Poor bioavailability isn't solely due to metabolism. Other factors could include poor absorption (permeability) or clearance by other organs like the kidney or intestine.[1]
Q4: Metabolite identification confirmed that a specific CYP isozyme is responsible for the rapid metabolism of my lead compound. How can I confirm which one?
A: This process is called "reaction phenotyping" and is crucial for understanding potential drug-drug interactions. There are two primary approaches:
-
Recombinant Human CYP Enzymes: Incubate your compound separately with a panel of individual, expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). The enzyme that produces the metabolite at the fastest rate is the primary one responsible for its metabolism.[10] Many isoquinoline alkaloids show significant interaction with CYP3A4 and CYP2D6.[10][11]
-
Chemical Inhibition Studies: Incubate your compound in pooled HLMs in the presence and absence of specific, potent CYP inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., Ketoconazole for CYP3A4) implicates that enzyme in your compound's metabolism.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of metabolic stability.
Q1: What are the most common metabolic liabilities associated with the isoquinoline scaffold itself?
A: The isoquinoline ring system is an electron-rich heterocycle, making it susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] While the precise "soft spot" depends heavily on the specific substitution pattern of your inhibitor, common liabilities include:
-
Aromatic Hydroxylation: Direct oxidation of the carbon atoms on either the benzene or pyridine portion of the isoquinoline core. This is often the primary metabolic route.[12]
-
N-Oxidation: Formation of an isoquinoline-N-oxide is another possible metabolic pathway.[12]
-
Metabolism of Substituents: Often, the most labile site is not the core itself but one of the substituents attached to it. This includes:
-
O-demethylation of methoxy groups.
-
N-dealkylation of alkylamino groups.[5]
-
Oxidation of benzylic positions on substituents.
-
Q2: What are the key differences between using liver microsomes, S9 fraction, and hepatocytes for these assays?
A: The choice of in vitro system is critical and depends on the questions you are asking.
| Test System | Composition | Primary Use Cases | Advantages | Limitations |
| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).[7] | High-throughput screening for CYP-mediated metabolism. | Easy to use, cost-effective, high-throughput.[1][5] | Lacks cytosolic enzymes (e.g., AO, SULTs) and transporters. Requires external cofactors (NADPH).[1] |
| S9 Fraction | Microsomes + Cytosol. | Assessing combined Phase I and cytosolic Phase II metabolism. | Broader enzyme complement than microsomes. | Still requires external cofactors and lacks transporters. Can be more complex to interpret. |
| Hepatocytes | Intact liver cells. | "Gold standard" for in vitro metabolism; assessing overall hepatic clearance. | Contains the full suite of metabolic enzymes and transporters.[8] | More expensive, lower throughput, limited viability in suspension.[13] |
Q3: How should I interpret the primary data from a metabolic stability assay, such as half-life (t½) and intrinsic clearance (CLint)?
A: These two parameters quantify metabolic stability.
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It's an intuitive measure of stability.
-
Intrinsic Clearance (CLint): A more direct measure of the enzymatic activity, representing the volume of liver plasma cleared of the drug per unit time per million cells or per mg of microsomal protein. It is calculated from the slope of the natural log of percent remaining versus time.[14]
This data is used to classify compounds and predict in vivo behavior.[15]
| In Vitro CLint (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance | Interpretation |
| < 10 | Low | Likely to have low hepatic clearance and a long half-life in vivo. |
| 10 - 50 | Intermediate | Moderate hepatic clearance. |
| > 50 | High | Likely to have high hepatic clearance ("first-pass effect") and a short half-life in vivo. |
Note: These are general guidelines. The translation from in vitro to in vivo can be complex and requires scaling factors.[15][16]
Q4: I blocked a major metabolic site on my inhibitor, but the overall clearance didn't improve. What is "metabolic switching"?
A: Metabolic switching is a common phenomenon in drug design. When you successfully block the primary site of metabolism (the "soft spot"), the metabolic machinery of the cell can shift to a secondary, previously minor, metabolic site.[5] For example, if you block a labile N-methyl group, the CYPs may then start oxidizing an aromatic ring that was previously a minor pathway.
This is why it is crucial to re-run a full metabolite identification study after making any structural modification intended to improve stability. You must confirm that you have truly "fixed" the problem and not just shifted it to another part of the molecule.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the metabolic half-life and intrinsic clearance of a compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL) on ice. Dilute to 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Stock: Prepare a solution in phosphate buffer containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.
-
Quenching Solution: Acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).
2. Incubation Procedure:
-
Label 1.5 mL microfuge tubes for each time point (e.g., 0, 5, 15, 30, 45 min) and for a minus-NADPH control.
-
Pre-warm a solution of HLM (0.5 mg/mL final concentration) and your test compound (1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NRS solution. For the minus-NADPH control, add buffer instead.
-
At each designated time point, withdraw an aliquot (e.g., 50 µL) and immediately add it to a tube containing a larger volume (e.g., 150 µL) of cold quenching solution. The 0-minute sample should be taken immediately after adding NRS.
-
Vortex all samples vigorously.
3. Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[17]
-
Transfer the supernatant to a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[14][18]
4. Data Analysis:
-
Calculate the percent of parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / protein concentration) * 1000.
Section 4: Strategic Guidance & Data Interpretation
Workflow for Identifying and Addressing Metabolic Liabilities
The following diagram illustrates a systematic workflow for improving the metabolic stability of your isoquinoline-based inhibitors.
Caption: Decision tree for strategy selection.
References
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- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Pharmaceutical Medicine.
- Metabolic Stability - Pharma Focus Asia.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed. (2011). Xenobiotica.
- Bioisosteres that influence metabolism - Hypha Discovery Blogs.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. European Journal of Medicinal Chemistry.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019). RSC Medicinal Chemistry.
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. Drug Metabolism and Disposition.
- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - ES.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (2014). Analytical and Bioanalytical Chemistry.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (2005). Current Drug Metabolism.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Request PDF. (2025).
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2022). Molecules.
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- Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (1998). Carcinogenesis.
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- Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF - ResearchGate. (2025).
- Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis | Analytical Chemistry - ACS Publications. (2023). Analytical Chemistry.
- Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
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- On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed. (1984). Journal of the National Cancer Institute.
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- Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. (1998). Carcinogenesis.
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- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2023). International Journal of Molecular Sciences.
- In vitro drug metabolism: for the selection of your lead compounds.
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- Methods of Metabolite Identification - Creative Bioarray.
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- Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - NIH. (2024). Journal of Chemical Information and Modeling.
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Validation & Comparative
A Comparative Analysis of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid and Other HIF Prolyl Hydroxylase Inhibitors for Researchers
This guide provides an in-depth comparative analysis of the investigational compound 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid and other prominent Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs), including Daprodustat, Vadadustat, and Roxadustat. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical properties, mechanisms of action, and relevant experimental data to facilitate informed decisions in research and development.
The Central Role of the HIF Pathway and Prolyl Hydroxylase Domain Enzymes
The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and tag HIF-α for proteasomal degradation.
In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a host of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis, and cell survival.[2]
HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) are a class of small molecules that mimic a hypoxic state by inhibiting the action of PHD enzymes, leading to the stabilization of HIF-α even under normoxic conditions.[3] This mechanism has significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease (CKD).[1][4]
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/HIF-PHI conditions.
Comparative Biochemical and Pharmacokinetic Profiles
A direct comparison of the biochemical potency and pharmacokinetic properties of HIF-PHIs is essential for understanding their therapeutic potential and guiding experimental design. The following tables summarize key data for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid (represented by its glycine conjugate) and other prominent HIF-PHIs.
Table 1: Biochemical Potency Against PHD Isoforms
| Compound | PHD1 IC50 (µM) | PHD2 IC50 (µM) | PHD3 IC50 (µM) | Data Source |
| (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine | Not Reported | 1.10 ± 0.21 | Not Reported | [5][6] |
| Daprodustat | 1.50 | 2.87 | 0.61 | [7] |
| Vadadustat | 0.016 | 0.061 | 0.101 | [7] |
| Roxadustat | 0.84 | 2.30 | 0.26 | [7] |
Note: Data for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is based on its fluorescently labeled glycine conjugate. The IC50 values for Daprodustat, Vadadustat, and Roxadustat are from a single comparative study and may differ from values reported in other publications due to varying assay conditions.
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid | Daprodustat | Vadadustat | Roxadustat |
| Administration Route | Oral (presumed) | Oral | Oral | Oral |
| Bioavailability | Not Reported | ~66%[8] | Not Reported | Not Reported |
| Tmax (hours) | Not Reported | 1-4[9] | ~4.5 (healthy volunteers)[5][10] | ~10[11] |
| Half-life (hours) | Not Reported | Not Reported | ~4.5 (healthy volunteers)[5][10] | 9.6-16 (healthy volunteers)[6] |
| Metabolism | Not Reported | Primarily CYP2C8[12] | Glucuronidation by UGT enzymes[13] | Primarily CYP2C8[7] |
| Excretion | Not Reported | Not Reported | Primarily urine (as conjugates)[13] | Not Reported |
In-Depth Look at Each HIF-PHI
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
This compound belongs to the isoquinoline class of HIF-PH inhibitors. While comprehensive preclinical data for the parent compound is not widely available in the public domain, a fluorescently labeled glycine conjugate, (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine, has been synthesized and evaluated.[5][6] This derivative demonstrated a half-maximal inhibitory concentration (IC50) for PHD2 of 1.10 ± 0.21 μM.[5] Furthermore, in silico docking studies of (1-chloro-4-hydroxyisoquinoline-3-carbonyl)glycine suggest it has the potential to be a potent PHD2 inhibitor.[13] These findings indicate that the 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid scaffold is a promising starting point for the development of novel HIF-PHIs.
Daprodustat
Daprodustat is an orally administered HIF-PHI that has received regulatory approval in some regions for the treatment of anemia in CKD.[11] It inhibits all three PHD isoforms, with a preference for PHD3.[7] Daprodustat has an absolute bioavailability of approximately 65% and is primarily metabolized by CYP2C8.[9][12]
Vadadustat
Vadadustat is another orally active HIF-PHI that demonstrates potent inhibition of all three PHD isoforms, with the highest potency against PHD1.[7] It is primarily metabolized through glucuronidation and has a half-life of approximately 4.5 hours in healthy volunteers.[5][10][13]
Roxadustat
Roxadustat is an orally available HIF-PHI approved in several countries for treating anemia in CKD patients.[11][14] It is a potent inhibitor of all three PHD isoforms.[7] Roxadustat has a longer half-life of approximately 10 hours and is metabolized mainly by CYP2C8.[11]
Experimental Protocols for HIF-PHI Characterization
In Vitro PHD2 Inhibition Assay (Colorimetric)
This protocol is adapted from a method that measures the consumption of the PHD cofactor α-ketoglutarate.[1]
Caption: Workflow for a colorimetric in vitro PHD2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Recombinant human PHD2 enzyme.
-
Ferrous sulfate (FeSO4).
-
Ascorbic acid.
-
HIF-1α peptide substrate (e.g., CODD peptide).
-
α-ketoglutarate (2-OG).
-
Test compounds (HIF-PHIs) dissolved in DMSO.
-
Quenching solution: 15% (w/v) Trichloroacetic Acid (TCA).
-
Colorimetric reagent 1: 50 mM 2,4-dinitrophenylhydrazine (2,4-DNPH).
-
Colorimetric reagent 2: 10 M Sodium Hydroxide (NaOH).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, PHD2 enzyme, FeSO4, ascorbic acid, and HIF-1α peptide to each well.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the quenching solution (TCA).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add 2,4-DNPH to each well and incubate for 20 minutes at room temperature.
-
Add NaOH to each well to develop a colored product.
-
Measure the absorbance at 425 nm using a plate reader.
-
-
Data Analysis:
-
The decrease in absorbance at 425 nm is proportional to the amount of α-ketoglutarate consumed, and thus to the PHD2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol outlines the detection of HIF-1α accumulation in cultured cells treated with HIF-PHIs.[15][16]
Caption: Workflow for detecting HIF-1α stabilization by Western blot.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293T, Hep3B) in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HIF-PHI or a vehicle control (DMSO) for a specified duration (e.g., 4-8 hours). A positive control, such as cobalt chloride (CoCl2) or deferoxamine (DFO), can also be included.[16]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the intensity of the HIF-1α bands relative to a loading control (e.g., β-actin or GAPDH) to quantify the level of stabilization.
-
Conclusion and Future Directions
The inhibition of PHD enzymes presents a compelling therapeutic strategy for conditions characterized by impaired oxygen delivery, most notably anemia in CKD. This guide has provided a comparative overview of the investigational compound 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid, alongside the clinically relevant HIF-PHIs Daprodustat, Vadadustat, and Roxadustat.
While direct, comprehensive preclinical data for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid remains limited, the activity of its glycine conjugate suggests that the isoquinoline scaffold is a viable pharmacophore for PHD inhibition. Further investigation is warranted to fully characterize its potency, selectivity, and pharmacokinetic profile.
The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel HIF-PHIs. By employing standardized and well-validated assays, researchers can generate high-quality, comparable data to drive the discovery and development of next-generation therapeutics targeting the HIF pathway. As our understanding of the pleiotropic effects of HIF activation continues to grow, so too will the potential applications of these innovative compounds in a range of ischemic and metabolic diseases.
References
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A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging - ResearchGate. Available at: [Link]
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Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PubMed. Available at: [Link]
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Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed. Available at: [Link]
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Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PubMed Central. Available at: [Link]
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What are PHD2 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
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HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine - PubMed Central. Available at: [Link]
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Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC - PubMed Central. Available at: [Link]
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Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - NIH. Available at: [Link]
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Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - ResearchGate. Available at: [Link]
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Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal | Oxford Academic. Available at: [Link]
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Daprodustat Monograph for Professionals - Drugs.com. Available at: [Link]
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Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - Frontiers. Available at: [Link]
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The role of roxadustat in chronic kidney disease patients complicated with anemia - The Korean Journal of Internal Medicine. Available at: [Link]
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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In Vitro Inhibition Studies. Available at: [Link]
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In silico identification of prolyl hydroxylase inhibitor by per-residue energy decomposition-based pharmacophore approach - PubMed. Available at: [Link]
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Pharmacokinetics, Pharmacodynamics, and Safety of Vadadustat in Healthy Volunteers and Patients with Chronic Kidney Disease - ResearchGate. Available at: [Link]
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Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed. Available at: [Link]
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Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function - Semantic Scholar. Available at: [Link]
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Daprodustat Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - Frontiers. Available at: [Link]
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Does anyone perform HIF1 alpha Western blot? - ResearchGate. Available at: [Link]
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Vadadustat Monograph for Professionals - Drugs.com. Available at: [Link]
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Population pharmacokinetics of roxadustat in Japanese dialysis-dependent chronic kidney disease patients with anaemia - PubMed. Available at: [Link]
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The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases. Available at: [Link]
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Roxadustat: A promising treatment for anaemia in chronic kidney disease - YouTube. Available at: [Link]
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Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC - NIH. Available at: [Link]
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In vitro characterization of PHD inhibitors in clinical trials. (A)... - ResearchGate. Available at: [Link]
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Integrated Population Pharmacokinetics of Daprodustat in Patients with Chronic Kidney Disease with Anemia - ProQuest. Available at: [Link]
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Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations - PMC - PubMed Central. Available at: [Link]
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Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed. Available at: [Link]
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Daprodustat - LiverTox - NCBI Bookshelf. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic Acid Analogs as HIF Prolyl Hydroxylase Inhibitors
Introduction: Targeting the Cellular Oxygen Sensing Pathway
In the landscape of therapeutic intervention, the ability of cells to sense and adapt to changes in oxygen availability is a critical physiological process, governed by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2][3] Under normal oxygen conditions (normoxia), the HIF-α subunit is kept at low levels through enzymatic hydroxylation by HIF prolyl hydroxylase (PHD) enzymes, primarily PHD2. This post-translational modification marks HIF-α for rapid proteasomal degradation.[1][4] However, in hypoxic conditions, the lack of oxygen as a co-substrate inactivates PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and activate a cascade of genes responsible for promoting erythropoiesis, angiogenesis, and anaerobic metabolism.
Pharmacological inhibition of PHD enzymes presents a compelling therapeutic strategy to mimic a hypoxic response, offering potential treatments for anemia, ischemia-related diseases, and inflammatory conditions.[4][5] The 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid scaffold has emerged as a promising chemotype for PHD inhibition. This guide provides an in-depth analysis of its structure-activity relationship (SAR), comparing the core molecule to rationally designed analogs and alternative scaffolds. We will dissect the key structural motifs, propose a roadmap for optimization, and provide the experimental framework necessary to validate these hypotheses.
The Core Pharmacophore: A Bidentate Key to PHD Inhibition
The inhibitory activity of the 4-hydroxyisoquinoline-3-carboxylic acid scaffold is rooted in its ability to effectively chelate the catalytically essential Fe(II) ion within the PHD active site, thereby outcompeting the native substrate, 2-oxoglutarate. The fundamental pharmacophore consists of three key features:
-
The 4-Hydroxy Group: Acts as one of the primary iron-chelating moieties.
-
The 3-Carboxylic Acid: Forms the second crucial coordination bond with the iron center. The necessity of a carboxylic acid at this position for potent inhibition is a well-established principle in related quinoline-based enzyme inhibitors.[6][7]
-
The Heterocyclic Ring System: Provides the rigid scaffold necessary to orient the two chelating groups in a precise geometry for optimal binding.
This bidentate chelation is the cornerstone of the scaffold's mechanism of action. A fluorescently-labeled analog, (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine, has been successfully used to visualize and probe the active site of PHD enzymes, confirming the engagement of this core structure.[2][3]
Caption: Workflow for the PHD2 biochemical inhibition assay.
Protocol 2: Cellular HIF-1α Stabilization Assay
This assay measures the downstream effect of PHD inhibition in a cellular context.
Principle: Active PHD inhibitors will prevent HIF-1α degradation, leading to its accumulation in the cell, which can be quantified by immunodetection.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HEK293T or U2OS) in appropriate media in a 96-well plate until ~80% confluent.
-
-
Compound Treatment:
-
Treat cells with serially diluted concentrations of test compounds for 4-6 hours at 37°C, 5% CO₂.
-
Include a positive control (e.g., a known PHD inhibitor like FG-4592) and a negative (DMSO vehicle) control.
-
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Lyse the cells directly in the wells using 50 µL of a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
HIF-1α Detection (ELISA-based):
-
Transfer cell lysates to an anti-HIF-1α antibody-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a secondary, HRP-conjugated anti-HIF-1α detection antibody and incubate for 1 hour.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with 1M H₂SO₄.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the signal to total protein concentration if necessary.
-
Plot the absorbance against compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Conclusion and Future Directions
The 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel PHD inhibitors. Its rigid core and well-defined iron-chelating pharmacophore provide a solid foundation for potent activity. The SAR analysis presented here, though predictive, outlines a logical and efficient path for optimization. The key to advancing this series lies in systematically exploring the chemical space around the C1 position and the benzenoid ring to enhance potency, improve cell permeability, and tune isoform selectivity. The provided experimental protocols offer a robust framework for generating the critical data needed to validate these design hypotheses. Further work should also focus on elucidating the off-target profile against other 2-oxoglutarate-dependent dioxygenases to ensure a safe and effective clinical candidate.
References
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DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from DergiPark website: [Link] [8]2. National Center for Biotechnology Information. (2014, September 30). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Retrieved from PubMed Central: [Link] [9]3. National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from PubChem: [Link] [10]4. National Center for Biotechnology Information. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Retrieved from PubMed Central: [Link] [1]5. National Center for Biotechnology Information. (2011, October 15). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Retrieved from PubMed: [Link] [11]6. National Center for Biotechnology Information. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from PubMed: [Link] [6]7. National Center for Biotechnology Information. (n.d.). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Retrieved from PubMed: [Link] [12]8. National Center for Biotechnology Information. (n.d.). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Retrieved from PubMed Central: [Link] [5]9. Google Patents. (n.d.). CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors. Retrieved from Google Patents: [13]10. MDPI. (n.d.). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Retrieved from MDPI: [Link] [14]11. National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from PubMed Central: [Link] [15]12. MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from MDPI: [Link] [16]13. National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from PubMed Central: [Link] [7]14. ResearchGate. (n.d.). A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. Retrieved from ResearchGate: [Link] [2]15. Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from Organic & Biomolecular Chemistry: [Link] [17]16. Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from Frontiers in Chemistry: [Link] [18]17. ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from ResearchGate: [Link] [19]18. Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from Drug Design Org: [Link] [20]19. Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from Journal of Organic and Pharmaceutical Chemistry: [Link] [21]20. YouTube. (2022, April 29). Michelle Pengshung, MD - HIF Prolyl Hydroxylase Inhibitors for Anemia Management. Retrieved from YouTube: [Link] [4]21. Royal Society of Chemistry. (n.d.). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Retrieved from Organic & Biomolecular Chemistry: [Link] [22]22. National Center for Biotechnology Information. (2019, January 8). A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. Retrieved from PubMed: [Link]
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A Researcher's Guide to Confirming the On-Target Effects of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid via siRNA
In the landscape of drug discovery, the identification of a potent small molecule inhibitor is a significant milestone. However, the journey from a "hit" to a validated lead compound is paved with rigorous experimental scrutiny. A critical step in this process is ensuring that the molecule's observed biological effects are indeed a consequence of its interaction with the intended target. This guide provides an in-depth, objective comparison of methodologies for confirming the on-target effects of a novel kinase inhibitor, which we will refer to as "Compound Q" (1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid), by leveraging the power of RNA interference (RNAi).
For the purpose of this illustrative guide, we will posit that Compound Q has been identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a cancer cell proliferation pathway. Our objective is to design and execute a series of experiments that will either substantiate or refute the hypothesis that Compound Q's anti-proliferative effects are mediated through the specific inhibition of Kinase X.
The Core Principle: A Convergence of Chemical and Genetic Inhibition
The central dogma of on-target validation lies in the convergence of evidence from two distinct inhibitory modalities: a pharmacological approach (the small molecule) and a genetic approach (siRNA). If Compound Q exerts its effects by inhibiting Kinase X, then the specific removal of Kinase X from the cellular machinery should, in essence, replicate the compound's phenotype. This comparative analysis is a self-validating system; a concordance between the results of both methods significantly strengthens the case for on-target activity.
Conversely, if the knockdown of Kinase X does not produce the same cellular outcome as treatment with Compound Q, it raises a red flag for potential off-target effects of the small molecule. Furthermore, if the effect of Compound Q persists even after Kinase X has been depleted, it strongly suggests that the compound is acting through a different pathway.
Figure 1: A diagram illustrating the logical framework for on-target validation using a combination of pharmacological and genetic inhibition.
The Hypothetical Signaling Pathway of Kinase X
To contextualize our experiments, let us consider a simplified, linear signaling pathway where Kinase X plays a pivotal role. An upstream signal activates Kinase X, which in turn phosphorylates a downstream substrate. This phosphorylation event ultimately leads to the transcription of genes responsible for cell proliferation.
Figure 2: A simplified diagram of the hypothetical Kinase X signaling pathway leading to cell proliferation, indicating the points of intervention for Compound Q and siRNA.
Experimental Workflow: A Step-by-Step Guide
The following experimental plan is designed to systematically compare the effects of Compound Q and siRNA-mediated knockdown of Kinase X.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid (CAS 223388-21-4), a halogenated heterocyclic compound utilized in proteomics and drug development research.[1] By understanding the chemical nature of this compound, we can execute a disposal plan that mitigates risk and ensures the integrity of our workspace and environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
These compounds are generally classified as irritants, causing skin and serious eye irritation.[2][3][4] They may also cause respiratory irritation and are considered harmful if swallowed or absorbed through the skin.[2][3][4] The primary hazards stem from two key structural features: the carboxylic acid group, which imparts acidity, and the chloro- group, which designates it as a halogenated organic compound.
Key Chemical Properties for Disposal Consideration:
| Property | Value/Information | Implication for Disposal |
| Molecular Formula | C₁₀H₆ClNO₃[1] | Contains chlorine, requiring segregation as halogenated waste. |
| Molecular Weight | 223.61 g/mol [1] | Relevant for calculating quantities for neutralization. |
| Acidity | Contains a carboxylic acid group. | Requires neutralization prior to final disposal to prevent corrosion and hazardous reactions. |
| Physical Form | Typically a solid. | Spills of solid material should be swept up, avoiding dust formation.[2][5] |
| Hazards | Skin, eye, and respiratory irritant. Harmful if swallowed or absorbed.[2][3][4][6][7] | Mandates the use of appropriate Personal Protective Equipment (PPE) at all times. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a multi-step process that hinges on two core principles: segregation of halogenated waste and neutralization of acidic waste.[8][9][10]
Mandatory Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Safety Goggles: To protect eyes from potential splashes.[9]
-
Laboratory Coat: To protect skin and clothing.[9]
-
Nitrile Gloves: To prevent skin contact and absorption.[9]
-
Closed-toe Shoes: To protect feet from spills.[9]
All handling and disposal steps must be conducted within a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[9][10]
Step 1: Segregation of Waste
As a chlorinated compound, 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid must be disposed of as halogenated organic waste .[9][10] It is critical to keep halogenated and non-halogenated waste streams separate to prevent costly and complex disposal procedures.[11][12]
-
Action: Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Waste."[12][13] This container should be stored in a designated satellite accumulation area within the laboratory.[11]
Step 2: Neutralization of Acidity (for bulk quantities or solutions)
The carboxylic acid functional group must be neutralized to a pH of approximately 7.[8] This step is crucial for rendering the waste less corrosive and preventing exothermic reactions if it comes into contact with incompatible substances.
Protocol for Neutralization:
-
Preparation: If dealing with the solid compound, dissolve it in a minimal amount of a suitable organic solvent (e.g., one that is already part of the halogenated waste stream) or water if it is soluble.
-
Choosing a Base: A weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide can be used for neutralization.[8] Calcium carbonate or lime are also effective neutralizers.[14]
-
Slow Addition: Slowly and carefully add the neutralizing agent to the acidic solution while stirring continuously. This should be done in a large beaker or flask to accommodate potential foaming or gas evolution (carbon dioxide if using bicarbonate or carbonate).
-
pH Monitoring: Periodically check the pH of the solution using pH test strips. The target is a neutral pH (around 7.0).[8]
-
Completion: Once the solution is neutralized, it is ready for final disposal into the designated waste container.
Step 3: Final Disposal
-
Small Quantities (Residual amounts): For trace amounts of the solid, such as residue in a container, carefully rinse the container with a small amount of a suitable solvent (e.g., acetone). The resulting rinse, now containing the dissolved compound, should be transferred into the "Halogenated Organic Waste" container.
-
Large Quantities (Solid or Neutralized Solution):
-
Carefully transfer the solid waste or the neutralized liquid waste into the designated "Halogenated Organic Waste" container.[10][13]
-
Ensure the container is kept closed and sealed when not in use.[11][13]
-
Properly document the contents on the hazardous waste tag, including the full chemical name and estimated quantity.[11]
-
Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor.[9][10]
-
Under no circumstances should this chemical or its solutions be poured down the drain. [9]
Visualizing the Disposal Pathway
To ensure clarity, the decision-making process for the disposal of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is summarized in the following workflow diagram.
Caption: Disposal workflow for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Wash mouth out with water. Do not induce vomiting. Seek immediate medical aid.[2]
-
Small Spills (Solid): Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2][5]
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid, upholding the highest standards of laboratory safety and environmental responsibility.
References
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Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Cole-Parmer.
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1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid | CAS 223388-21-4. Santa Cruz Biotechnology.
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
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Neutralization of an extremely acidic sludge and stabilization of heavy metals in flyash aggregates. ResearchGate.
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(R)-2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)-3-methylbutanoic acid. PubChem.
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Safety Data Sheet - PB-22 4-hydroxyisoquinoline isomer. Cayman Chemical.
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6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet. CymitQuimica.
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FG-2216 | C12H9ClN2O4. PubChem.
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SAFETY DATA SHEET - DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate. Fisher Scientific.
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Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries. MDPI.
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1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2. PubChem.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
